molecular formula C9H18NO3PS2 B12794160 Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate CAS No. 63907-31-3

Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate

Katalognummer: B12794160
CAS-Nummer: 63907-31-3
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: OHGALUAHIAGMAC-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

American cyanamid AC 47,826 is a chemical compound developed by the American Cyanamid Company. This compound has been utilized in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of American cyanamid AC 47,826 involves several steps. The primary synthetic route includes the reaction of specific organic and inorganic reagents under controlled conditions. Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously monitored to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

American cyanamid AC 47,826 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

American cyanamid AC 47,826 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is utilized in biochemical assays and as a tool for studying cellular processes.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of American cyanamid AC 47,826 involves its interaction with specific molecular targets within cells. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

American cyanamid AC 47,826 can be compared with other similar compounds such as calcium cyanamide and sodium cyanamide. While these compounds share some chemical properties, American cyanamid AC 47,826 is unique in its specific applications and effects. The differences in their chemical structures and reactivity profiles contribute to their distinct uses in various fields.

Eigenschaften

CAS-Nummer

63907-31-3

Molekularformel

C9H18NO3PS2

Molekulargewicht

283.4 g/mol

IUPAC-Name

(Z)-N-diethoxyphosphoryl-4-ethyl-1,3-dithiolan-2-imine

InChI

InChI=1S/C9H18NO3PS2/c1-4-8-7-15-9(16-8)10-14(11,12-5-2)13-6-3/h8H,4-7H2,1-3H3/b10-9-

InChI-Schlüssel

OHGALUAHIAGMAC-KTKRTIGZSA-N

Isomerische SMILES

CCC1CS/C(=N/P(=O)(OCC)OCC)/S1

Kanonische SMILES

CCC1CSC(=NP(=O)(OCC)OCC)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.